molecular formula C11H16O B13625807 (R)-3-Methyl-3-phenylbutan-2-ol

(R)-3-Methyl-3-phenylbutan-2-ol

Cat. No.: B13625807
M. Wt: 164.24 g/mol
InChI Key: HGAVQGLFENEAOM-SECBINFHSA-N
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Description

(R)-3-Methyl-3-phenylbutan-2-ol ( 887256-63-5) is a chiral secondary alcohol of high interest in organic synthesis and fragrance research. With a molecular formula of C11H16O and a molecular weight of 164.24 g/mol, it serves as a valuable enantiopure building block for researchers . Compounds with closely related structures, such as 3-methyl-1-phenylbutan-2-ol, are established fragrance ingredients used in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries due to their aromatic properties . Furthermore, the structural motif of phenyl-substituted alcohols is frequently explored in pharmaceutical research, particularly in the metal-catalyzed synthesis of bioactive molecules, highlighting the utility of this chiral scaffold in medicinal chemistry . The physical properties of similar compounds indicate a boiling point in the region of 251-257 °C and a density of approximately 0.97 g/mL at 25 °C, providing researchers with key handling parameters . This product is intended For Research Use Only and is strictly not for human or veterinary usage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2R)-3-methyl-3-phenylbutan-2-ol

InChI

InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m1/s1

InChI Key

HGAVQGLFENEAOM-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(C)(C)C1=CC=CC=C1)O

Canonical SMILES

CC(C(C)(C)C1=CC=CC=C1)O

Origin of Product

United States

Compound Profile: R 3 Methyl 3 Phenylbutan 2 Ol

A clear and unambiguous identification of a chemical compound is crucial for scientific discourse. The following table provides the key identifiers for (R)-3-Methyl-3-phenylbutan-2-ol.

IdentifierValue
IUPAC Name This compound
CAS Registry Number Not explicitly found for the (R)-enantiomer, 4383-11-3 for the racemate chemeo.comguidechem.com
Molecular Formula C11H16O guidechem.com
Molecular Weight 164.24 g/mol nih.gov
Chemical Structure A phenyl group and a methyl group are attached to a tertiary carbon, which is also bonded to a carbon bearing a hydroxyl group and a methyl group. The stereochemistry at the hydroxyl-bearing carbon is of the (R) configuration.

Synthesis and Stereoselective Preparation

The synthesis of chiral tertiary alcohols like (R)-3-Methyl-3-phenylbutan-2-ol can be approached through various methods. A common and powerful strategy is the addition of an organometallic reagent to a ketone. libretexts.orgvaia.com

For the synthesis of 3-methyl-3-phenylbutan-2-ol (B3257906), a Grignard reaction is a viable route. mnstate.edu For instance, the reaction of acetophenone (B1666503) with isopropylmagnesium bromide or the reaction of 3-methyl-2-butanone (B44728) with phenylmagnesium bromide would yield the racemic alcohol. libretexts.org

To achieve the desired (R)-enantiomer specifically, asymmetric synthesis strategies are necessary. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govnih.gov While specific high-yielding enantioselective syntheses for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis of tertiary alcohols are well-established. acs.orgnih.gov These include the use of chiral ligands to modify organometallic reagents or the use of chiral catalysts to promote the enantioselective addition to the ketone. nih.govillinois.edu

Another approach is the kinetic resolution of the racemic mixture of 3-methyl-3-phenylbutan-2-ol. acs.org This technique involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (R)-alcohol. acs.org

Physicochemical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in ethanol (B145695) wikipedia.org
Appearance Colorless liquid wikipedia.org

Chemical Reactivity and Transformations

The chemical reactivity of (R)-3-Methyl-3-phenylbutan-2-ol is primarily dictated by the presence of the hydroxyl group and the stereogenic center.

The hydroxyl group can undergo a variety of transformations common to tertiary alcohols. These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Dehydration: Elimination of water upon treatment with a strong acid to form alkenes.

The stereochemistry of the alcohol can influence the outcome of these reactions, particularly in cases where new stereocenters are formed or where the reaction proceeds through a stereospecific mechanism.

Applications in Asymmetric Synthesis

Chiral tertiary alcohols such as (R)-3-Methyl-3-phenylbutan-2-ol are valuable tools in the field of asymmetric synthesis. Their utility stems from their ability to act as:

Chiral Building Blocks: The enantiomerically pure alcohol can be incorporated into a larger molecule, transferring its chirality to the final product. This is a fundamental strategy in the total synthesis of complex natural products and pharmaceuticals.

Chiral Auxiliaries: The chiral alcohol can be temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Chiral Ligands: The alcohol or its derivatives can be used to form chiral ligands for metal catalysts. These chiral catalysts can then be used to effect a wide range of asymmetric transformations with high enantioselectivity.

While specific applications of this compound in these roles are not detailed in the provided search results, its structural features are representative of compounds that are widely used for these purposes in modern organic synthesis.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Synthetic Methodologies

The enantioselective synthesis of tertiary alcohols like (R)-3-methyl-3-phenylbutan-2-ol remains a significant challenge in organic chemistry. Future research will likely focus on refining existing methods and developing new, more efficient strategies.

One promising avenue is the continued development and application of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to either the ketone precursor, 3-phenylbutan-2-one (B1615089), or the nucleophile. For instance, chiral sulfoxide (B87167) auxiliaries have been successfully employed to control the addition of organometallic reagents to aryl ketones, yielding tertiary alcohols with excellent enantiomeric excess after reductive cleavage of the auxiliary. nih.govthieme-connect.com Similarly, chiral amino alcohols have been used as auxiliaries in the asymmetric reduction of ketones. rsc.org Future work could explore a wider range of recoverable and highly effective auxiliaries to improve yields and selectivities.

Dynamic kinetic resolution (DKR) presents another powerful strategy. DKR combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.netmdpi.com While the racemization of tertiary alcohols can be challenging, innovative catalytic systems are being explored to overcome this hurdle. mdpi.comencyclopedia.pub The application of metal/lipase (B570770) co-catalyzed DKR to racemic 3-methyl-3-phenylbutan-2-ol (B3257906) could provide a highly efficient route to the (R)-enantiomer.

The asymmetric addition of organometallic reagents to the prochiral ketone, 3-phenylbutan-2-one, is a direct and atom-economical approach. Research in this area will likely focus on the design of new chiral ligands for metal catalysts that can effectively control the facial selectivity of the nucleophilic attack.

MethodDescriptionPotential for this compound Synthesis
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgAttachment of a chiral auxiliary to 3-phenylbutan-2-one could direct the stereoselective addition of a methyl Grignard or similar reagent. nih.govthieme-connect.com
Dynamic Kinetic Resolution (DKR) A racemic mixture is converted to a single enantiomer through a combination of resolution and in-situ racemization. researchgate.netmdpi.comDKR of racemic 3-methyl-3-phenylbutan-2-ol using a lipase and a suitable racemization catalyst could provide the (R)-enantiomer in high yield and enantiopurity. mdpi.comencyclopedia.pub
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer over the other.Enantioselective addition of a methyl organometallic reagent to 3-phenylbutan-2-one catalyzed by a chiral metal complex.

Exploration of New Reactivity Profiles and Transformations

The reactivity of the tertiary hydroxyl group in this compound is a key area for future exploration. While tertiary alcohols are generally less reactive than primary or secondary alcohols, their transformations can lead to the formation of highly congested and stereochemically rich centers. libretexts.org

A significant area of interest is the stereospecific nucleophilic substitution at the tertiary carbon center. Such reactions are notoriously difficult due to the steric hindrance and the propensity for elimination side reactions. However, recent advances have shown that stereospecific S_N1-type reactions of tertiary alcohols are possible, proceeding with either inversion or retention of configuration depending on the reaction conditions and the nature of the leaving group and nucleophile. nih.gov For this compound, this could open up pathways to a variety of other chiral compounds where the hydroxyl group is replaced by other functionalities, such as halides, azides, or carbon nucleophiles, with control over the stereochemistry. For example, stereoretentive nucleophilic substitution of homoallylic tertiary alcohols has been achieved via the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate. nih.gov

Furthermore, the direct halogenation of phenyl-alkyl substituted tertiary alcohols to vicinal halohydrins using N-halosuccinimides has been reported, proceeding through the dehydration of the alcohol to the corresponding alkene followed by halohydrin formation. mdpi.com Applying this to this compound could provide access to valuable chiral halohydrin intermediates.

Advanced Computational Studies for Mechanistic Predictions

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. For this compound, advanced computational studies can provide valuable insights into various aspects of its chemistry.

Mechanistic predictions for stereoselective synthetic routes can be a primary focus. For instance, density functional theory (DFT) calculations can be used to model the transition states of competing reaction pathways in asymmetric synthesis. This can help in understanding the origin of stereoselectivity in reactions involving chiral auxiliaries or catalysts and can guide the design of more effective stereodirecting groups. acs.org Computational studies can elucidate the role of steric and electronic effects of the substituents on the stereochemical outcome. acs.org

Furthermore, computational models can be employed to predict the reactivity of this compound in various transformations. By calculating the activation barriers for different potential reaction pathways, it may be possible to predict the feasibility of new reactions and to optimize reaction conditions to favor a desired product. For example, computational studies have been used to investigate the stereoselectivity of Lewis acid-promoted lithiation-substitution reactions of tertiary amines, providing a framework for understanding similar transformations. researchgate.net

Integration into Multi-component and Cascade Reactions

Multi-component reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com Similarly, cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step.

Future research could explore the integration of this compound or its derivatives into such complex reaction sequences. For example, the development of a cascade reaction that begins with the asymmetric synthesis of the alcohol, followed by an in-situ transformation of the hydroxyl group and subsequent reaction with other components, could provide rapid access to complex chiral molecules.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Methyl-3-phenylbutan-2-ol, and how are reaction conditions optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, leveraging methodologies from structurally related alcohols. For example, reductive amination (using dimethylamine and sodium cyanoborohydride) or catalytic hydrogenation (with Pd/C) under controlled temperatures (25–60°C) in solvents like methanol or THF can be adapted . Reaction optimization involves adjusting parameters such as solvent polarity, catalyst loading, and temperature to maximize yield and enantiomeric purity. Kinetic studies and HPLC monitoring are recommended for intermediate characterization.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Chiral resolution and spectroscopic techniques are critical. Nuclear Magnetic Resonance (NMR) can distinguish diastereomers via coupling constants (e.g., 1^1H and 13^13C NMR), while optical rotation measurements confirm enantiomeric excess. X-ray crystallography or advanced 2D NMR (e.g., NOESY) may resolve absolute configuration . Computational tools like PubChem’s stereochemical descriptors can supplement experimental data .

Q. What are the key physicochemical properties influencing its reactivity in substitution and oxidation reactions?

  • Methodological Answer : The tertiary alcohol group and bulky phenyl substituent sterically hinder nucleophilic attacks, favoring elimination over substitution in acidic conditions. Oxidation studies on analogous compounds (e.g., 3-Cyclopropyl-3-methylbutan-1-ol) suggest that strong oxidants like KMnO4_4 or CrO3_3 may convert the alcohol to a ketone, while milder agents (e.g., PCC) retain stereochemistry . Solvent choice (polar aprotic vs. protic) significantly impacts reaction pathways.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

  • Methodological Answer : Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based Shibasaki catalysts) can induce asymmetry during key steps such as Grignard additions or hydride reductions. For example, asymmetric transfer hydrogenation of a prochiral ketone precursor using [RuCl2_2(p-cymene)]2_2 and chiral diamines achieves >90% ee in optimized cases . Reaction monitoring via chiral GC or HPLC is essential for ee determination.

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to predict binding affinities and conformational stability. Descriptors like LogP (lipophilicity) and polar surface area, computed via PubChem tools, inform bioavailability . QSAR models trained on structurally related alcohols correlate steric/electronic parameters with activity, guiding derivative design .

Q. How do solvent effects and temperature gradients influence its kinetic resolution in dynamic kinetic asymmetric transformations (DYKAT)?

  • Methodological Answer : Solvent polarity (e.g., THF vs. toluene) modulates reaction rates and enantioselectivity by stabilizing transition states. For example, low-polarity solvents enhance π-π interactions in chiral catalysts, improving selectivity. Temperature studies (10–50°C) reveal Arrhenius behavior, with activation energies calculated via Eyring plots. In-situ IR or Raman spectroscopy tracks real-time enantiomer ratios .

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